molecular formula C24H19ClN2O7 B12198987 N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine

N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine

Cat. No.: B12198987
M. Wt: 482.9 g/mol
InChI Key: AESFNISGUWDONN-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a hybrid architecture combining a 5-methoxyindole moiety and a substituted coumarin system linked via an ethyl-propanamide chain. Key structural elements include:

  • 5-Methoxyindole core: The indole group, substituted with a methoxy group at position 5, is connected to an ethyl chain. Indole derivatives are widely studied for their biological activity, particularly in neurotransmitter systems (e.g., serotonin analogs) .
  • Coumarin derivative: The coumarin unit (2-oxo-2H-chromen) is substituted with a methyl group at position 4, a prenyloxy group (2-methylprop-2-en-1-yl)oxy at position 7, and a propanamide chain at position 4. Coumarins are known for anticoagulant, anti-inflammatory, and antioxidant properties, with substituents modulating bioavailability and target specificity .

Properties

Molecular Formula

C24H19ClN2O7

Molecular Weight

482.9 g/mol

IUPAC Name

2-[[2-[[2-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C24H19ClN2O7/c1-12-15-6-17-18(13-2-4-14(25)5-3-13)11-33-19(17)8-20(15)34-24(32)16(12)7-21(28)26-9-22(29)27-10-23(30)31/h2-6,8,11H,7,9-10H2,1H3,(H,26,28)(H,27,29)(H,30,31)

InChI Key

AESFNISGUWDONN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the furochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the furochromen core.

    Acetylation and coupling with glycylglycine: The final steps involve acetylation of the intermediate compound followed by coupling with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) CAS/ID Notable Differences Potential Biological Implications References
Target Compound 5-Methoxyindole, 4-methyl-7-prenyloxy-2-oxocoumarin, propanamide linker 505.52* N/A Reference standard Hybrid structure may synergize indole (neuroactivity) and coumarin (anti-inflammatory/anticoagulant) effects.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole, 6-methoxynaphthalene, propanamide linker 374.45 1017153-76-2 Naphthalene instead of coumarin; lacks prenyloxy group. May retain NSAID-like activity (naproxen hybrid) but differ in target specificity due to naphthalene vs. coumarin .
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide 5-Fluoroindole, 7-methoxy-4-methylcoumarin 422.45 1010909-52-0 Fluoro vs. methoxy on indole; coumarin lacks prenyloxy. Fluorine may enhance metabolic stability; reduced lipophilicity vs. target compound .
N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide 6-Methoxyindole, phenylpropanamide 322.40 775290-93-2 Methoxy at indole position 6; phenyl instead of coumarin. Altered receptor affinity due to indole substitution pattern; simpler structure may limit multitarget effects .
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide 5-Methoxyindole, dimethylpropanamide 274.36 F1V No coumarin; branched propanamide. Reduced complexity may favor pharmacokinetics but limit multifunctionality .

*Calculated molecular weight based on formula.

Functional and Pharmacological Insights

Indole Substitution: The 5-methoxy group in the target compound and F1V contrasts with the 5-fluoro () and 6-methoxy () substitutions in analogs. Methoxy groups enhance serotonin receptor affinity, while fluorine improves metabolic stability .

Coumarin vs. Other Aromatic Systems: The target compound’s prenyloxy-substituted coumarin likely increases lipophilicity vs. ’s methoxy-coumarin or ’s naphthalene. This could enhance tissue penetration and duration of action .

Linker Flexibility :

  • The propanamide linker in all compounds allows conformational flexibility, critical for receptor binding. Branched chains (e.g., F1V ) may restrict this flexibility, altering target engagement.

Biological Activity

N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine is a complex organic compound notable for its potential biological activities. This compound features a unique structural framework combining a furochromene core with an acetylated glycylglycine moiety. The molecular formula is C24H19ClN2O7, with a molecular weight of approximately 482.9 g/mol, making it of significant interest in medicinal chemistry and pharmacology.

Structural Characteristics

The structure of this compound includes:

  • Furochromene Core : This component is known for its diverse biological activities, including antioxidant and antimicrobial properties.
  • Acetylated Glycylglycine Moiety : This dipeptide structure may enhance the compound’s bioavailability and interaction with biological targets.
Property Details
Molecular FormulaC24H19ClN2O7
Molecular Weight482.9 g/mol
Structural FeaturesFurochromene core, acetylated glycylglycine

Preliminary studies indicate that this compound may exhibit various biological activities through interactions with multiple molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases, which are critical in neurotransmission.
  • Antioxidant Activity : The furochromene structure is associated with free radical scavenging capabilities.
  • Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study on related furochromene derivatives revealed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values ranging from 5.4 μM to 30.1 μM depending on the specific derivative tested .
    • Another investigation assessed the antioxidant activity of furochromene derivatives, noting their effectiveness in scavenging free radicals .
  • Cytotoxicity Evaluations :
    • Compounds similar to this compound have been evaluated for cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells, showing varying degrees of effectiveness .

Summary of Biological Activities

Activity Type Details
Enzyme InhibitionModerate inhibition of AChE and BChE
Antioxidant ActivityEffective in free radical scavenging
Antimicrobial ActivityPotential activity against bacterial strains

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